

The Botanical Insecticide Celangulin: A Journey from Discovery to a Promising Biopesticide Candidate

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Compound of Interest		
Compound Name:	Celangulin XIX	
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An In-depth Technical Guide on the History and Chemistry of Celangulin

For decades, the arms race between humans and insect pests has driven the development of novel insecticides. However, the widespread use of synthetic pesticides has raised concerns about environmental contamination and the emergence of resistant insect populations. This has led to a renewed interest in natural products as a source of safer and more effective biopesticides. Among these, Celangulin V, a complex sesquiterpenoid isolated from the Chinese bittersweet plant, Celastrus angulatus, has emerged as a particularly promising candidate. This technical guide provides a comprehensive overview of the history of Celangulin research, from its discovery and structure elucidation to its synthesis, biological activities, and mechanism of action.

Discovery and Structural Elucidation: Unveiling a Complex Natural Product

The story of Celangulin research begins in the early 1990s with the investigation of the insecticidal properties of Celastrus angulatus, a plant long used in traditional Chinese medicine. In 1994, Chinese scientists Wu, Li, Zhu, and Liu published their seminal work on the isolation and structural determination of a new insecticidal sesquiterpenoid, which they named Celangulin V[1]. This discovery marked a significant milestone, identifying a non-alkaloidal compound as a major bioactive constituent from this plant species.



The elucidation of Celangulin V's intricate molecular architecture was a challenging task, accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[1]. Later, in 2014, the single-crystal X-ray structure of Celangulin V was reported for the first time, providing a definitive and highly accurate three-dimensional model of the molecule[2]. This confirmed its complex β -dihydroagarofuran sesquiterpene polyol ester structure.

Table 1: Physicochemical and Spectroscopic Data of Celangulin V

Property	Value	Reference
Molecular Formula	C34H46O13	[3]
Molecular Weight	662.7 g/mol	[3]
Melting Point	198-200 °C	
Optical Rotation [α]D	-11.0° (c=1.03, CHCl3)	-
¹H-NMR (CDCl₃, 400 MHz) δ (ppm)	Selected peaks: 6.08 (d, J=3.6 Hz, 1H), 5.60 (d, J=3.6 Hz, 1H), 5.42 (s, 1H), 5.38 (d, J=3.2 Hz, 1H), 4.48 (d, J=3.2 Hz, 1H), 2.88 (m, 1H), 2.55 (m, 1H), 2.10 (s, 3H), 2.05 (s, 3H), 1.48 (s, 3H), 1.25 (d, J=7.2 Hz, 3H), 1.23 (d, J=7.2 Hz, 3H), 1.18 (d, J=6.8 Hz, 3H), 1.16 (d, J=6.8 Hz, 3H), 0.95 (s, 3H)	
¹³ C-NMR (CDCl ₃ , 100 MHz) δ (ppm)	Selected peaks: 176.8, 176.5, 170.1, 169.8, 165.7, 133.4, 130.1, 128.5, 93.8, 81.5, 78.9, 75.5, 71.9, 70.4, 69.8, 55.4, 49.9, 40.9, 37.9, 34.5, 34.2, 29.8, 26.9, 21.9, 21.1, 20.9, 19.1, 18.9, 17.8, 16.4	



Synthetic Approaches: Tackling a Formidable Challenge

The complex, highly oxygenated, and stereochemically rich structure of Celangulin V has made its total synthesis a formidable challenge for the synthetic chemistry community. To date, a complete total synthesis of Celangulin V has not been reported. However, the pursuit of this goal has spurred the development of innovative synthetic strategies for constructing its core β -dihydroagarofuran skeleton.

A 2022 review summarizes the significant efforts in the total synthesis of dihydro- β -agarofuran natural products, highlighting various approaches to assemble the characteristic tricyclic core. These strategies often involve intricate cycloaddition reactions, stereoselective functional group manipulations, and the development of novel synthetic methodologies.

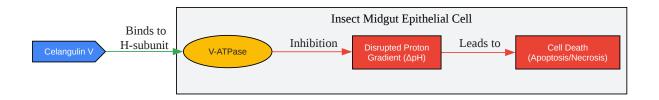
While the total synthesis of the natural product remains elusive, significant progress has been made in the semi-synthesis of numerous Celangulin V derivatives. These efforts have been crucial for exploring the structure-activity relationships (SAR) of this class of compounds and for identifying analogs with enhanced insecticidal potency and simpler structures.

Biological Activities and Mechanism of Action: A Potent and Specific Insecticide

Celangulin V exhibits potent insecticidal activity, primarily through stomach poisoning, against a range of lepidopteran pests, with the oriental armyworm, Mythimna separata, being a particularly sensitive species. The intoxicated insects display a range of symptoms, including excitement, tremors, loss of body fluid, and eventual paralysis.

The primary molecular target of Celangulin V has been identified as the vacuolar-type H+-ATPase (V-ATPase), a crucial enzyme responsible for maintaining pH homeostasis in various cellular compartments. Specifically, Celangulin V has been shown to bind to the H subunit of V-ATPase in the midgut cells of susceptible insects. This binding inhibits the enzyme's proton-pumping activity, leading to a disruption of the transmembrane potential and ultimately causing cell death in the insect midgut. More recent studies suggest that Celangulin V may also interact with the A and B subunits of the V-ATPase, competitively inhibiting ATP hydrolysis.





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Mechanism of Action of Celangulin V.

Beyond its well-documented insecticidal properties, research has suggested that the broader class of dihydro-β-agarofuran sesquiterpenoids may possess other valuable biological activities, including cytotoxic effects against cancer cell lines and the ability to reverse multidrug resistance (MDR) in tumor cells. However, further investigation into the specific anticancer and neuroprotective potential of Celangulin V is warranted.

Table 2: Insecticidal Activity of Celangulin V and its Derivatives against Mythimna separata

Compound	Modificatio n	Concentrati on	Mortality (%)	KD50 (μg/g)	Reference
Celangulin V	-	10 mg/mL	-	301.0	
Derivative 1.1	6-O-acetyl	10 mg/mL	75.0	-	
Derivative 1.2	6-O-propionyl	10 mg/mL	83.3	-	•
Ether Derivative b	6-O-ethyl	-	-	135.9	
Ether Derivative c	6-O-propyl	-	-	101.3	
Nitrogenous Derivative 1-6	6-O-(N-Boc- glycyl)	-	-	231.2	

Experimental Protocols: A Guide for Researchers

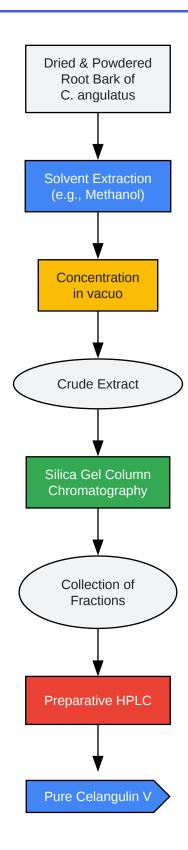


This section provides an overview of the key experimental methodologies employed in Celangulin research.

Isolation of Celangulin V from Celastrus angulatus

A common procedure for isolating Celangulin V involves the extraction of the dried and powdered root bark of C. angulatus with an organic solvent, such as methanol or ethanol, using methods like hot reflux or Soxhlet extraction. The crude extract is then subjected to a series of chromatographic separations, typically including column chromatography over silica gel and preparative high-performance liquid chromatography (HPLC), to yield pure Celangulin V.





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General workflow for the isolation of Celangulin V.



Synthesis of Celangulin V Derivatives

The semi-synthesis of Celangulin V derivatives typically involves the chemical modification of the hydroxyl group at the C-6 position. Ester derivatives can be prepared by reacting Celangulin V with the corresponding acid anhydride or carboxylic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). Ether derivatives are synthesized by reacting Celangulin V with an appropriate alkyl halide in the presence of a base.

Insecticidal Bioassay

The insecticidal activity of Celangulin V and its analogs is commonly evaluated using a leafdisc bioassay with third-instar larvae of Mythimna separata. Wheat leaf discs of a standard size are treated with a known concentration of the test compound dissolved in a suitable solvent (e.g., acetone). The larvae are then allowed to feed on the treated leaf discs for a specified period. The number of dead or moribund larvae is recorded at different time intervals to determine the mortality rate and to calculate the median lethal dose (LD₅₀) or median knockdown dose (KD₅₀).

V-ATPase Inhibition Assay

The inhibitory effect of Celangulin V on V-ATPase activity can be assessed using an in vitro enzyme assay. The V-ATPase enzyme is typically isolated from the midgut of the target insect. The assay measures the rate of ATP hydrolysis by the enzyme in the presence and absence of the inhibitor. The amount of inorganic phosphate released from ATP hydrolysis is quantified, often using a colorimetric method. The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC₅₀) can then be determined.

Future Perspectives and Conclusion

The research on Celangulin V has laid a strong foundation for its development as a next-generation biopesticide. Its unique mode of action, targeting the insect V-ATPase, makes it a valuable tool for managing insecticide resistance. However, several challenges remain. The complex structure of Celangulin V makes its large-scale synthesis economically unfeasible at present. Therefore, future research should focus on the design and synthesis of simpler, yet highly active, analogs. A deeper understanding of the structure-activity relationships will be crucial for this endeavor. Furthermore, a more comprehensive evaluation of the toxicological



profile of Celangulin V and its derivatives is necessary to ensure their safety for non-target organisms and the environment. Despite these hurdles, the journey of Celangulin from a traditional medicinal plant to a well-characterized insecticidal natural product showcases the immense potential of biodiversity in providing solutions for sustainable agriculture and pest management.

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